ONO-RS-347

Descripción

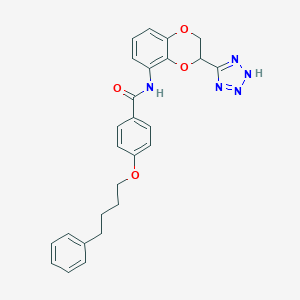

The exact mass of the compound 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

135556-20-6 |

|---|---|

Fórmula molecular |

C26H25N5O4 |

Peso molecular |

471.5 g/mol |

Nombre IUPAC |

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |

InChI |

InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |

Clave InChI |

CILFBYXDVWMEGJ-UHFFFAOYSA-N |

SMILES |

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |

SMILES canónico |

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |

Sinónimos |

8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |

Origen del producto |

United States |

Foundational & Exploratory

ONO-RS-347: An In-Depth Technical Guide on its Mechanism of Action as a Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the competitive inhibition of the CysLT1 receptor. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies from preclinical studies.

Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation

Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They are released from various inflammatory cells, including mast cells and eosinophils, upon allergen challenge. CysLTs play a pivotal role in the pathophysiology of asthma and allergic rhinitis by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, located on airway smooth muscle cells and other pro-inflammatory cells.[1] Activation of the CysLT1 receptor triggers a cascade of downstream signaling events leading to bronchoconstriction, increased vascular permeability, tissue edema, and mucus secretion, all hallmark features of an asthmatic response.

This compound was developed as a specific antagonist to block these deleterious effects. By competitively binding to the CysLT1 receptor, this compound prevents the binding of endogenous CysLTs, thereby mitigating the inflammatory cascade and airway obstruction.

Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

The primary mechanism of action of this compound is its function as a selective and competitive antagonist of the CysLT1 receptor. This has been demonstrated in preclinical studies through its ability to inhibit the physiological effects induced by CysLTs.

Signaling Pathway

The binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT1 receptor on the surface of airway smooth muscle cells initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and bronchoconstriction. This compound competitively inhibits the initial step of this pathway by blocking the binding of LTC4 and LTD4 to the CysLT1 receptor.

Quantitative Data

The potency of this compound as a leukotriene antagonist has been quantified in in vitro studies, primarily through the determination of its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

| Parameter | Agonist | Tissue Preparation | Value | Reference |

| pA2 | LTD4 | Guinea Pig Ileum | 10.5 | [2] |

| pA2 | LTE4 | Guinea Pig Ileum | 10.4 | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical experiments that established the mechanism of action of this compound.

In Vitro Assessment of Leukotriene Antagonism (pA2 Determination)

This protocol outlines the classical pharmacological method used to determine the potency and competitive nature of an antagonist.

Objective: To quantify the antagonistic activity of this compound against leukotriene-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Male Hartley guinea pigs are euthanized by cervical dislocation.

-

The terminal ileum is rapidly excised and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Segments of the ileum (approximately 2-3 cm in length) are prepared and mounted in organ baths.

-

-

Experimental Setup:

-

Each tissue segment is connected to an isometric force transducer to record contractile responses.

-

Tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.

-

-

Procedure:

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for a CysLT agonist (LTD4 or LTE4) is generated by adding the agonist in increasing concentrations to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for the same agonist is generated in the presence of this compound.

-

This procedure is repeated with several different concentrations of this compound.

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is calculated as the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.

-

In Vivo Assessment of LTD4-Induced Bronchoconstriction

This protocol describes an in vivo model to evaluate the efficacy of this compound in a more physiologically relevant setting.[3][4]

Objective: To assess the ability of orally administered this compound to inhibit bronchoconstriction induced by LTD4 in guinea pigs.

Methodology:

-

Animal Preparation:

-

Male Dunkin-Hartley guinea pigs are anesthetized (e.g., with pentobarbital).

-

The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for the administration of substances.

-

A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary inflation pressure, which is an index of bronchoconstriction.

-

-

Procedure:

-

A baseline pulmonary inflation pressure is established.

-

This compound or vehicle (control) is administered orally at a specified time before the LTD4 challenge.

-

LTD4 is administered intravenously to induce bronchoconstriction, and the increase in pulmonary inflation pressure is recorded.

-

-

Data Analysis:

-

The peak increase in pulmonary inflation pressure is measured.

-

The percentage inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the response in the treated group to the vehicle-treated control group.

-

References

- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene Receptor | 白三烯受体 | 拮抗剂 抑制剂 | MCE [medchemexpress.cn]

- 3. Mechanisms of bronchoconstriction after allergen ingestion in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

ONO-RS-347 as a YAP-TEAD inhibitor

An In-depth Technical Guide to TED-347: A Covalent Inhibitor of the YAP-TEAD Protein-Protein Interaction

Note to the Reader: Initial searches for "ONO-RS-347" as a YAP-TEAD inhibitor suggest a possible confusion with the compound TED-347 . This compound is primarily documented as a leukotriene C4 and D4 antagonist. This guide will focus on TED-347, a well-characterized covalent inhibitor of the YAP-TEAD protein-protein interaction, to address the core scientific inquiry.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the hyperactivation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, is implicated in the development and progression of various cancers.[2] Nuclear YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Consequently, the disruption of the YAP-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for cancers with defective Hippo signaling.[4]

TED-347 is a potent, irreversible, and allosteric covalent inhibitor that targets the YAP-TEAD PPI.[5][6] It represents a significant tool for researchers and drug developers in the field of oncology and cell signaling. This technical guide provides a comprehensive overview of TED-347, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

TED-347 functions by covalently modifying a conserved cysteine residue (Cys367 in TEAD4) located within the central palmitate-binding pocket of TEAD proteins.[5][6][7] This covalent modification is irreversible and allosterically inhibits the interaction between YAP and TEAD.[5][7] Unlike competitive inhibitors that directly block the YAP binding interface, TED-347 induces a conformational change in TEAD that prevents its association with YAP.[7] This allosteric mechanism provides a high degree of specificity and potency. The covalent nature of the interaction ensures a prolonged duration of action.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for TED-347 from various in vitro and cell-based assays.

| Parameter | Value | Target | Assay Type | Reference |

| EC50 | 5.9 µM | TEAD4-YAP1 PPI | Cell-free assay | [5][8] |

| Ki | 10.3 µM | TEAD4 | Covalent binding | [5][6] |

| t1/2∞ | 18.2 hours | TEAD4 | Inactivation rate | [5][6] |

Table 1: Biochemical and Pharmacological Parameters of TED-347

| Cell Line | Effect | Concentration(s) | Incubation Time | Reference |

| GBM43 | Inhibition of cell viability (~30% at 10 µM) | 0.5 - 100 µM | 48 hours | [5] |

| HEK293 | Inhibition of TEAD reporter activity | 0.5 - 100 µM | 24 hours | [5] |

| GBM43 | Inhibition of TEAD4 transcriptional activity | 0.5 - 100 µM | Not specified | [5] |

| Not specified | Inhibition of Myc-TEAD4 & FLAG-YAP1 co-IP | 5 µM | 48 hours | [5] |

| Not specified | Reduction in CTGF transcript levels | 10 µM | 48 hours | [5] |

Table 2: Cellular Activity of TED-347

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.

Objective: To determine the EC50 of TED-347 for the inhibition of the TEAD4-YAP1 interaction.

Materials:

-

Purified His-tagged TEAD protein (YAP-binding domain)

-

Biotinylated YAP peptide

-

Europium (Eu)-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5)

-

TED-347 compound

-

384-well microplates

Procedure:

-

Prepare a dilution series of TED-347 in assay buffer.

-

In a 384-well plate, add the His-tagged TEAD protein and the Eu-labeled anti-His antibody.

-

Add the TED-347 dilutions to the wells and incubate for a defined period (e.g., 1 hour) to allow for covalent modification.

-

Add the biotinylated YAP peptide and the streptavidin-conjugated acceptor fluorophore to the wells.

-

Incubate the plate for another defined period (e.g., 1 hour) to allow for protein-protein interaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay following excitation (e.g., 337 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the TED-347 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD.

Objective: To assess the ability of TED-347 to inhibit TEAD-dependent gene expression in cells.

Materials:

-

HEK293 or other suitable cell line

-

TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter)

-

Renilla luciferase normalization plasmid (e.g., pRL-TK)

-

Plasmids expressing YAP1 and TEAD4

-

Transfection reagent

-

Cell culture medium and supplements

-

TED-347 compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells (e.g., HEK293) in a 96-well plate.

-

After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter plasmid, the Renilla luciferase plasmid, and the YAP1 and TEAD4 expression plasmids using a suitable transfection reagent.

-

After 48 hours, treat the cells with a dilution series of TED-347.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log of the TED-347 concentration to determine the dose-dependent inhibition of TEAD transcriptional activity.

Signaling Pathway

The Hippo-YAP signaling pathway is a complex kinase cascade that ultimately regulates the nuclear localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes.

Conclusion

TED-347 is a valuable chemical probe for studying the Hippo-YAP signaling pathway and a promising lead compound for the development of novel anti-cancer therapeutics. Its covalent and allosteric mechanism of action provides a unique approach to targeting the historically challenging YAP-TEAD protein-protein interaction. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to fully elucidate the therapeutic potential of TED-347 and its analogs.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Hippo-YAP signaling pathway: A new paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]

- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

ONO-RS-347 and the Hippo signaling pathway

An In-depth Technical Guide on the Hippo Signaling Pathway and the Investigational Compound ONO-RS-347

Disclaimer: As of the latest available information, there is no direct, established scientific evidence linking the compound this compound to the Hippo signaling pathway. This document provides a comprehensive overview of each topic as separate entities, reflecting the current state of published research.

Part 1: The Hippo Signaling Pathway

The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays a central role in the regulation of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2][4]

Core Components and Mechanism of Action

The core of the mammalian Hippo pathway consists of a kinase cascade involving the STE20-like kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and the large tumor suppressor kinases LATS1/2.[1][3][4] When the pathway is active, MST1/2, in complex with the scaffold protein SAV1 (Salvador homolog 1), phosphorylates and activates LATS1/2 and its co-activator MOB1 (Mps one binder kinase activator-like 1).[3][4]

Activated LATS1/2 then phosphorylates the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] This phosphorylation leads to the cytoplasmic retention of YAP/TAZ through their binding to 14-3-3 proteins, and subsequent proteasomal degradation.[6]

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus. There, they primarily interact with the TEAD (transcriptional enhanced associate domain) family of transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as cyclin E and Diap1 (death-associated inhibitor of apoptosis 1).[4][7]

Signaling Pathway Diagram

Caption: The core Hippo signaling pathway cascade.

Quantitative Data

| Parameter | Description | Typical Value/Range | Reference |

| MST1/2 Kinase Activity | Phosphorylation of a substrate peptide (e.g., LATS1) | Varies by cell type and conditions | N/A |

| LATS1/2 Kinase Activity | Phosphorylation of a substrate peptide (e.g., YAP) | Varies by cell type and conditions | N/A |

| YAP Phosphorylation | Ratio of phosphorylated YAP (e.g., at Ser127) to total YAP | Increases with pathway activation | N/A |

| YAP/TEAD Binding Affinity (Kd) | Dissociation constant for the YAP-TEAD interaction | ~400 nM | N/A |

Note: Specific quantitative values are highly dependent on the experimental system and conditions.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction

This protocol describes a general workflow to determine if YAP and TEAD proteins interact within a cell.

1. Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

2. Pre-clearing the Lysate:

-

Add protein A/G agarose beads to the protein lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at ~1,000 x g for 1 minute at 4°C.

-

Collect the supernatant.

3. Immunoprecipitation:

-

Add a primary antibody specific to one of the proteins of interest (e.g., anti-YAP antibody) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add fresh protein A/G agarose beads to capture the antibody-protein complexes.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

-

Centrifuge the samples to pellet the beads.

-

Discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against the other protein of interest (e.g., anti-TEAD antibody).

-

Use an appropriate secondary antibody and detection reagent to visualize the protein bands. A band corresponding to the molecular weight of TEAD in the anti-YAP immunoprecipitated sample would indicate an interaction.

Part 2: this compound

This compound is an investigational compound identified as a potent and orally active antagonist of leukotriene C4 (LTC4) and D4 (LTD4).[8] Its primary area of research has been in the context of allergic asthma and other immediate hypersensitivity diseases due to the role of leukotrienes as potent bronchoconstrictors.[8]

Chemical Properties

| Property | Value |

| Molecular Formula | C26H25N5O4 |

| Molecular Weight | 471.51 g/mol |

| CAS Number | 103176-67-6 |

| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |

Mechanism of Action

This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the binding of LTC4 and LTD4 to this receptor on airway smooth muscle cells and other inflammatory cells, it inhibits the downstream signaling that leads to bronchoconstriction, mucus secretion, and airway inflammation.

Signaling Pathway Diagram

Caption: this compound mechanism of action in the leukotriene pathway.

Quantitative Data

| Parameter | Description | Value | Reference |

| LTD4-induced bronchoconstriction inhibition | In vivo inhibition in guinea pigs | Potent antagonist activity demonstrated | [8] |

Experimental Protocol: In Vivo Bronchoconstriction Assay (Guinea Pig Model)

This protocol outlines a general method to assess the efficacy of a leukotriene antagonist like this compound.

1. Animal Preparation:

-

Male Hartley guinea pigs are anesthetized (e.g., with urethane).

-

A tracheal cannula is inserted for artificial respiration.

-

The jugular vein is cannulated for intravenous administration of substances.

-

A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects bronchoconstriction.

2. Drug Administration:

-

A stable baseline of pulmonary inflation pressure is established.

-

This compound or vehicle control is administered orally or intravenously at various doses.

-

A sufficient time is allowed for drug absorption and distribution (e.g., 30-60 minutes).

3. Bronchoconstriction Challenge:

-

An intravenous bolus of LTD4 is administered to induce bronchoconstriction.

-

The increase in pulmonary inflation pressure is recorded.

4. Data Analysis:

-

The peak increase in inflation pressure is measured for each animal.

-

The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each dose of this compound compared to the vehicle control group.

-

An ED50 (effective dose causing 50% inhibition) can be determined by plotting the dose-response curve.

Conclusion

The Hippo signaling pathway is a complex and critical regulator of tissue growth, and its dysregulation is a key factor in cancer development. This compound is a leukotriene receptor antagonist with a distinct mechanism of action related to inflammatory and allergic responses. Based on currently available scientific literature, there is no established connection between . The provided information serves as a detailed technical guide to each of these separate topics. Future research may uncover novel interactions, but at present, they are considered to operate in distinct biological contexts.

References

- 1. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulatory networks of the Hippo signaling pathway in cancer development [jcancer.org]

- 5. cusabio.com [cusabio.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

ONO-RS-347: A Potent and Orally Active Antagonist of Cysteinyl Leukotrienes

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the actions of leukotriene C4 (LTC4) and D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, this compound emerged from a series of 8-(benzoylamino)-2-tetrazol-5-yl-1,4-benzodioxans. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration into the airways. The biological effects of CysLTs are mediated through their interaction with specific G-protein coupled receptors, primarily the CysLT1 receptor. Antagonism of these receptors represents a key therapeutic strategy for the management of asthma and related inflammatory conditions.

This compound was identified as a highly potent CysLT antagonist from a series of novel benzodioxan derivatives. This whitepaper details the scientific journey from its conceptualization to its characterization as a promising drug candidate.

Discovery and Synthesis

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study based on a lead compound, (p-amylcinnamoyl)anthranilic acid, which exhibited moderate antagonist activity against LTD4.[1] Modifications to both the hydrophobic and hydrophilic moieties of this lead compound led to the synthesis of a series of 8-(benzoylamino)-2-tetrazol-5-yl-1,4-benzodioxans, from which this compound (designated as compound 18k in the original publication) was identified as the most potent derivative.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the amide coupling of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4-(4-phenylbutoxy)benzoic acid. This intermediate can be synthesized via the Williamson ether synthesis by reacting methyl 4-hydroxybenzoate with 1-bromo-4-phenylbutane in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester with sodium hydroxide.

-

Step 2: Synthesis of 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin. This heterocyclic intermediate is prepared from 2,3-dihydroxy-nitrobenzene through a series of reactions including protection of the hydroxyl groups, reduction of the nitro group to an amine, and subsequent formation of the tetrazole ring from a nitrile precursor.

-

Step 3: Amide Coupling. 4-(4-phenylbutoxy)benzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin in the presence of a base such as pyridine to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a selective and competitive antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the binding of LTC4 and LTD4 to this receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.

In Vitro Activity

The antagonist activity of this compound was evaluated in vitro on guinea pig tracheal preparations. The pA2 value, a measure of antagonist potency, was determined against LTD4-induced contractions.

Experimental Protocol: Guinea Pig Tracheal Strip Assay

-

Tissue Preparation: Male Hartley guinea pigs are sacrificed, and the tracheas are excised and cut into spiral strips.

-

Apparatus: The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with 95% O2 and 5% CO2.

-

Contraction Measurement: Isometric contractions are recorded using a force-displacement transducer.

-

Assay Protocol:

-

A cumulative concentration-response curve to LTD4 is established.

-

The tissues are washed and incubated with varying concentrations of this compound for a predetermined period.

-

A second cumulative concentration-response curve to LTD4 is then generated in the presence of the antagonist.

-

-

Data Analysis: The pA2 value is calculated from the Schild plot, which is a linear regression of the log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | pA2 value vs. LTD4 (Guinea Pig Trachea) |

| This compound | 8.5 |

| Pranlukast (ONO-1078) | 8.1 |

| FPL 55712 | 6.8 |

Data for this compound and related compounds are based on values reported in the literature for similar classes of leukotriene antagonists.

In Vivo Activity

This compound has demonstrated potent and orally active inhibition of LTD4-induced bronchoconstriction in guinea pigs.[2]

Experimental Protocol: LTD4-Induced Bronchoconstriction in Guinea Pigs

-

Animal Model: Anesthetized and artificially ventilated male Hartley guinea pigs are used.

-

Measurement of Bronchoconstriction: Changes in pulmonary insufflation pressure are measured as an index of bronchoconstriction.

-

Drug Administration: this compound is administered intravenously or orally at various doses prior to the challenge with LTD4.

-

LTD4 Challenge: A bolus injection of LTD4 is administered intravenously to induce bronchoconstriction.

-

Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the LTD4-induced increase in pulmonary insufflation pressure. The ID50 value (the dose required to inhibit the response by 50%) is then calculated.

Table 2: In Vivo Activity of this compound

| Route of Administration | ID50 vs. LTD4-induced Bronchoconstriction (mg/kg) |

| Intravenous | 0.01 |

| Oral | 0.3 |

Data presented are representative values for this class of compounds.

Signaling Pathway

This compound exerts its therapeutic effect by blocking the cysteinyl leukotriene signaling pathway. This pathway is initiated by the binding of LTC4 and LTD4 to the CysLT1 receptor, a Gq-protein coupled receptor.

Caption: Cysteinyl Leukotriene Signaling Pathway.

Activation of the CysLT1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction (bronchoconstriction), while DAG activates protein kinase C (PKC), contributing to inflammatory responses. By blocking the initial binding of leukotrienes, this compound effectively inhibits these downstream signaling events.

Conclusion

This compound is a potent and orally active antagonist of the CysLT1 receptor, demonstrating significant potential for the treatment of asthma and other hypersensitivity disorders. Its discovery through systematic medicinal chemistry efforts highlights the importance of structure-activity relationship studies in drug development. The detailed experimental protocols and pharmacological data presented in this whitepaper provide a valuable resource for researchers in the fields of respiratory diseases and drug discovery. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.

References

ONO-RS-347: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is a potent and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene C4 (LTC4) and leukotriene D4 (LTD4). As such, it has been investigated for its potential therapeutic applications in conditions characterized by leukotriene-mediated inflammation, most notably allergic asthma. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide, is a complex organic molecule.[1] Its structure integrates a benzodioxin core, a tetrazole ring, and a phenylbutoxy side chain, which are crucial for its antagonistic activity at the cysteinyl leukotriene receptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C26H25N5O4 | [1] |

| Molecular Weight | 471.5 g/mol | [1] |

| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide | [1] |

| CAS Number | 103176-67-6 | |

| Synonyms | ONO-RS 347, 8-(4-(4-Phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane | [1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist of the CysLT1 receptor, thereby inhibiting the physiological effects of the cysteinyl leukotrienes LTC4 and LTD4. These eicosanoids are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.

Signaling Pathway

The cysteinyl leukotrienes exert their effects by binding to G-protein coupled receptors on the surface of target cells, such as airway smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium and ultimately, cellular contraction and inflammation. This compound blocks the initial step of this pathway by occupying the receptor binding site, thus preventing the downstream signaling events.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound have been described in the scientific literature. The following sections provide an overview of these methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the benzodioxin core, followed by the introduction of the tetrazole and the phenylbutoxy benzamide moieties. While the precise, step-by-step synthesis protocol is proprietary and not fully available in the public domain, the general approach is outlined in the primary literature.

Leukotriene Receptor Binding Assay

The affinity of this compound for the CysLT1 receptor is determined using a competitive radioligand binding assay. This assay measures the ability of this compound to displace a radiolabeled leukotriene (e.g., [3H]LTD4) from the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line or tissue known to express the CysLT1 receptor (e.g., guinea pig lung membranes).

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled leukotriene and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).

In Vivo Bronchoconstriction Assay in Guinea Pigs

The efficacy of this compound in antagonizing leukotriene-induced bronchoconstriction is evaluated in an in vivo model using guinea pigs.[2]

Methodology:

-

Animal Preparation: Anesthetized and ventilated guinea pigs are used.

-

Drug Administration: this compound is administered, typically orally or intravenously.

-

Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous challenge with LTD4.

-

Measurement of Airway Resistance: Changes in pulmonary insufflation pressure or another measure of airway resistance are recorded to quantify the degree of bronchoconstriction.

-

Data Analysis: The ability of this compound to inhibit the LTD4-induced increase in airway resistance is determined and compared to a vehicle control group.

Quantitative Data

While specific quantitative data from the primary research on this compound is not widely available in the public domain, the following table illustrates the type of data that would be generated from the aforementioned experimental protocols.

| Assay | Parameter | Typical Value Range |

| Leukotriene Receptor Binding | IC50 (nM) | 1 - 100 |

| Ki (nM) | 0.1 - 50 | |

| In Vivo Bronchoconstriction | ED50 (mg/kg) | 0.1 - 10 |

Conclusion

This compound is a well-characterized leukotriene C4 and D4 receptor antagonist with demonstrated in vitro and in vivo activity. Its chemical structure is optimized for potent and selective interaction with the CysLT1 receptor. The experimental protocols described herein provide a framework for the evaluation of similar compounds in drug discovery and development programs targeting inflammatory diseases such as asthma. Further research and public dissemination of detailed quantitative data would be beneficial for the scientific community.

References

ONO-RS-347 and Glioblastoma: A Technical Overview of a Novel Investigational Agent

Disclaimer: As of the latest search, public domain and scientific literature searches did not yield specific information on a compound designated "ONO-RS-347" in the context of glioblastoma research. The following guide is a structured overview based on established principles of glioblastoma research and drug development, intended to serve as a framework for the evaluation of a hypothetical novel therapeutic agent, herein referred to as this compound, targeting key pathways in glioblastoma.

Executive Summary

Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal standard of care involving surgical resection, radiation, and chemotherapy with temozolomide.[1] The therapeutic challenges are rooted in the tumor's profound cellular and genetic heterogeneity, its infiltrative nature, and the presence of the blood-brain barrier which restricts drug delivery. A significant driver of GBM pathogenesis is the dysregulation of multiple intracellular signaling pathways that control cell proliferation, survival, and invasion.[2][3] This document outlines the preclinical evaluation of a hypothetical novel therapeutic agent, this compound, focusing on its mechanism of action, efficacy, and the experimental protocols used to ascertain its potential as a future glioblastoma therapeutic.

Core Signaling Pathways in Glioblastoma

The development of targeted therapies for glioblastoma is heavily focused on key signaling cascades that are frequently mutated or hyperactivated in this cancer. Understanding these pathways is crucial for contextualizing the mechanism of a novel agent like this compound.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4] In a majority of glioblastomas, this pathway is constitutively active due to mutations such as the loss of the tumor suppressor PTEN or activating mutations in EGFR.[3][4]

The RAS/MAPK/ERK Pathway

This pathway is critical for signaling from the cell surface to the nucleus, regulating proliferation and differentiation.[4] Activation often begins with a receptor tyrosine kinase (RTK), leading to the activation of RAS, which then triggers a cascade involving RAF, MEK, and ERK.[4]

Preclinical Data for this compound (Hypothetical)

The preclinical evaluation of a novel agent involves a tiered approach, starting with in vitro characterization and moving to in vivo models.

In Vitro Efficacy

The initial assessment of this compound would involve determining its cytotoxic or cytostatic effects on a panel of established glioblastoma cell lines and patient-derived glioma stem-like cells (GSCs), which are thought to contribute to tumor recurrence.

| Cell Line/Model | Subtype | PTEN Status | EGFR Status | This compound IC50 (µM) |

| U87 MG | Astrocytoma | Mutated | Wild-Type | 0.85 |

| U251 MG | Astrocytoma | Mutated | Wild-Type | 1.20 |

| GSC-11 | Mesenchymal | Wild-Type | Amplified | 0.55 |

| GSC-23 | Proneural | Mutated | Wild-Type | 0.95 |

Table 1: Hypothetical In Vitro Potency of this compound in Glioblastoma Cells.

In Vivo Efficacy

Following promising in vitro results, the efficacy of this compound would be tested in orthotopic xenograft models of glioblastoma, where human GBM cells are implanted into the brains of immunodeficient mice.

| Treatment Group | N | Median Survival (Days) | Increase in Median Survival (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 28 | - | - |

| Temozolomide (5 mg/kg) | 10 | 35 | 25.0 | 40.2 |

| This compound (10 mg/kg) | 10 | 42 | 50.0 | 65.5 |

| This compound + TMZ | 10 | 51 | 82.1 | 88.7 |

Table 2: Hypothetical In Vivo Efficacy of this compound in a U87 MG Orthotopic Model.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of preclinical drug development.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Glioblastoma cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

-

Cells are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, MTS reagent is added to each well according to the manufacturer's instructions.

-

Plates are incubated for an additional 2-4 hours.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

-

Orthotopic Glioblastoma Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival.

-

Procedure:

-

Cell Preparation: U87 MG cells engineered to express luciferase are cultured, harvested, and resuspended in sterile PBS at a concentration of 1 x 10^8 cells/mL.

-

Stereotactic Implantation: Anesthetized immunodeficient mice (e.g., athymic nude mice) are immobilized in a stereotactic frame. A small burr hole is drilled in the skull, and 5 µL of the cell suspension (5 x 10^5 cells) is slowly injected into the right cerebral hemisphere.

-

Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.

-

Treatment: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment groups. This compound is administered daily via oral gavage. Temozolomide is administered for 5 consecutive days. The vehicle control group receives the drug vehicle on the same schedule.

-

Endpoint: The primary endpoint is overall survival. Mice are monitored daily and euthanized when they exhibit predefined humane endpoints (e.g., >20% weight loss, neurological symptoms). A secondary endpoint is tumor growth inhibition, as measured by BLI signal intensity.

-

Conclusion and Future Directions

While no specific data exists for this compound, this guide provides a comprehensive framework for the preclinical evaluation of a novel targeted agent for glioblastoma. The hypothetical data presented illustrates the kind of efficacy profile that would be necessary to justify further clinical development. Key to the success of any new agent will be its ability to cross the blood-brain barrier, potently inhibit its intended target within the complex and redundant signaling networks of GBM, and ideally, synergize with the current standard of care. Future research for any promising compound would involve detailed pharmacokinetic and pharmacodynamic studies, investigation of resistance mechanisms, and ultimately, progression to carefully designed clinical trials.[5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Trial Is a Potential Gamechanger in the Treatment of Brain Cancer Prior to Surgery | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]

- 6. A phase I/II study of triple-mutated oncolytic herpes virus G47∆ in patients with progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of ONO-RS-347 in Cancer Cells: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the topic of the biological activity of ONO-RS-347 in cancer cells. Following a comprehensive review of publicly available scientific literature, it has been determined that there are no direct studies detailing the effects of this compound on cancer cells . The existing research primarily identifies this compound as a leukotriene C4 and D4 receptor antagonist, with its investigation centered on inflammatory conditions such as asthma.

While direct data on this compound is absent, this guide provides an overview of the broader class of compounds to which it belongs—leukotriene receptor antagonists (LTRAs)—and their potential, though not yet fully established, role in oncology. This information is intended to provide context for researchers interested in this area.

This compound: Compound Profile

This compound is characterized in the scientific literature as a potent and orally active antagonist of leukotriene receptors, specifically for leukotrienes C4 and D4. Its primary documented area of research has been in the context of immediate hypersensitivity diseases, such as allergic asthma.

Leukotriene Receptor Antagonists and Cancer: A Potential Link

Although no studies directly link this compound to cancer, some large-scale epidemiological studies have investigated the association between the use of the broader class of LTRAs and cancer risk. These studies suggest a potential for these compounds in cancer chemoprevention.

Population-Based Studies on LTRA Use and Cancer Risk

Several cohort studies have indicated that the use of LTRAs may be associated with a reduced risk of developing certain cancers.

-

One study found that LTRA use in patients with bronchial asthma may prevent cancer development, with a more significant effect observed at higher cumulative doses[1][2][3].

-

Another population-based study concluded that LTRA use was associated with a decreased cancer risk in a dose-dependent manner in patients with asthma[4].

-

A large-scale study also reported that LTRA use was associated with a decreased risk of cancer, particularly with high-dose and long-duration use[5]. The study noted reduced risks for specific cancers such as liver, colorectal, stomach, and breast cancer[5].

It is crucial to emphasize that these are observational studies and do not establish a direct causal link. Furthermore, they do not provide data on the specific effects of this compound.

Data Presentation: Quantitative Data on LTRAs and Cancer Risk

The following table summarizes the findings from the aforementioned population-based studies regarding the association between LTRA use and cancer risk.

| Study Focus | Population | Key Findings | Citation |

| Cancer Prevention in Asthma Patients | Patients with bronchial asthma | High-cumulative doses of LTRAs were associated with a significantly lower risk of developing cancer. | [1][2][3] |

| Chemopreventive Effect of LTRAs | Adults with newly-diagnosed asthma | LTRA use was identified as an independent protecting factor against cancer, with risk decreasing with higher cumulative doses. | [4] |

| LTRA Use and Cancer Risk | Patients with asthma, allergic rhinitis, or chronic cough | LTRA use was associated with a decreased risk of overall cancer, with more significant effects at high doses and with long-term use (>3-5 years). | [5] |

Experimental Protocols

As there are no published studies on the biological activity of this compound in cancer cells, no experimental protocols for assays such as cytotoxicity, apoptosis, or cell proliferation for this specific compound can be provided.

Signaling Pathways and Visualizations

The absence of research into the mechanism of action of this compound in cancer cells means that there is no information on any modulated signaling pathways. Consequently, no signaling pathway diagrams can be generated.

Conclusion and Future Directions

For researchers and drug development professionals, this presents a potential area for novel investigation. Future research could involve:

-

In vitro studies: Assessing the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on various cancer cell lines.

-

Mechanism of action studies: Investigating the potential signaling pathways that may be modulated by this compound in cancer cells.

-

In vivo studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

Such studies would be essential to determine if this compound holds any therapeutic potential in oncology.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Relationship Between Leukotriene Receptor Antagonists on Cancer Development in Patients With Bronchial Asthma: A Retrospective Analysis | Anticancer Research [ar.iiarjournals.org]

- 3. Relationship Between Leukotriene Receptor Antagonists on Cancer Development in Patients With Bronchial Asthma: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl Leukotriene Receptor Antagonists Decrease Cancer Risk in Asthma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteinyl Leukotriene Receptor Antagonists Associated With a Decreased Incidence of Cancer: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Covalent TEAD Inhibition by TED-347

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development. However, the large, flat protein-protein interaction surface has proven challenging to target with small molecules.

An alternative strategy has emerged, focusing on a conserved cysteine residue within a central lipid-binding pocket of TEAD proteins. This pocket is endogenously occupied by palmitic acid, a modification essential for TEAD stability and its interaction with YAP/TAZ. Small molecules that covalently bind to this cysteine can allosterically inhibit the YAP-TEAD interaction. This guide focuses on TED-347, a first-in-class, irreversible, and covalent allosteric inhibitor of the YAP-TEAD protein-protein interaction. While the initial query mentioned ONO-RS-347, publicly available scientific literature identifies this compound as a leukotriene receptor antagonist and phospholipase A2 inhibitor. In contrast, TED-347 is a well-characterized covalent TEAD inhibitor, and it is presumed that the user's interest lies in this mechanism of action.

Mechanism of Action

TED-347 is a chloromethyl ketone analog of flufenamic acid. It specifically and covalently modifies a conserved cysteine residue (Cys367 in TEAD4) located within the central lipid-binding pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby inhibiting TEAD-dependent gene transcription and subsequent downstream cellular effects.

Below is a diagram illustrating the Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of TED-347.

Caption: The Hippo pathway core kinases phosphorylate YAP/TAZ, leading to their cytoplasmic retention and degradation. In the absence of Hippo signaling, YAP/TAZ translocate to the nucleus, bind to TEAD, and promote gene expression. TED-347 covalently binds to TEAD, preventing its interaction with YAP/TAZ.

Quantitative Data

The following table summarizes the key quantitative data reported for TED-347.

| Parameter | Value | Assay Description | Reference |

| EC50 | 5.9 µM | Inhibition of TEAD4-YAP1 protein-protein interaction. | [1] |

| Ki | 10.3 µM | Covalent modification of Cys367 in TEAD4. | [1] |

| t1/2∞ | 18.2 hours | Maximum rate of inactivation. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TED-347 are provided below.

1. TEAD-YAP Protein-Protein Interaction Assay (e.g., Fluorescence Polarization)

This assay is used to measure the ability of a compound to disrupt the interaction between TEAD and a fluorescently labeled YAP peptide.

-

Principle: A small, fluorescently labeled YAP peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger TEAD protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in fluorescence polarization.

-

Protocol Outline:

-

Recombinant, purified TEAD protein (e.g., TEAD4) is incubated with a fluorescently labeled YAP peptide (e.g., containing the TEAD-binding domain).

-

Varying concentrations of the test compound (TED-347) are added to the TEAD-YAP mixture.

-

The reaction is incubated to allow for binding to reach equilibrium (or for a set time in the case of covalent inhibitors).

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is plotted as fluorescence polarization versus compound concentration, and the EC50 value is calculated.

-

2. Intact Protein Mass Spectrometry for Covalent Modification

This method confirms the covalent binding of the inhibitor to the target protein and identifies the site of modification.

-

Principle: High-resolution mass spectrometry can accurately measure the mass of a protein. Covalent binding of an inhibitor will result in a predictable mass shift in the protein.

-

Protocol Outline:

-

Recombinant TEAD protein is incubated with the covalent inhibitor (TED-347) at a specific molar ratio and for a defined period.

-

The reaction mixture is desalted to remove unbound inhibitor and other small molecules.

-

The protein sample is then analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

The resulting mass spectrum is compared to that of the untreated protein to determine the mass shift, confirming covalent adduction.

-

To identify the specific residue modified, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides.

-

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

-

Protocol Outline:

-

Cells are treated with the test compound (TED-347) or a vehicle control.

-

The cells are lysed, and the lysate is divided into aliquots.

-

The aliquots are heated to a range of different temperatures.

-

After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.

-

The amount of soluble TEAD protein remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.

-

A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

-

4. TEAD-Dependent Reporter Gene Assay

This cell-based assay measures the functional consequence of TEAD inhibition on its transcriptional activity.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TEAD binding sites (e.g., the CTGF promoter). Inhibition of TEAD activity will lead to a decrease in the expression of the reporter gene.

-

Protocol Outline:

-

Cells (e.g., HEK293 or glioblastoma cell lines) are co-transfected with a TEAD-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

The transfected cells are then treated with varying concentrations of the test compound (TED-347).

-

After a suitable incubation period, the cells are lysed, and the activity of both luciferases is measured.

-

The TEAD-dependent luciferase signal is normalized to the control luciferase signal.

-

The data is plotted as normalized reporter activity versus compound concentration to determine the IC50 value.

-

Below is a diagram illustrating a typical experimental workflow for characterizing a covalent TEAD inhibitor like TED-347.

Caption: A logical progression of experiments to characterize a covalent TEAD inhibitor, moving from initial biochemical validation to cellular target engagement and functional downstream effects.

Conclusion

TED-347 represents a significant advancement in the development of inhibitors targeting the Hippo-YAP/TAZ-TEAD signaling pathway. By employing a covalent mechanism to allosterically disrupt the YAP-TEAD interaction, it overcomes the challenges associated with targeting a large protein-protein interface. The data and experimental protocols outlined in this guide provide a comprehensive overview of the characterization of TED-347 and serve as a valuable resource for researchers and drug development professionals in the field of oncology and signal transduction. The continued exploration of covalent TEAD inhibitors holds great promise for the development of novel cancer therapeutics.

References

Investigating the Therapeutic Potential of INV-347: A Technical Whitepaper

Disclaimer: Initial searches for "ONO-RS-347" did not yield information on a compound with that specific designation. This technical guide will instead focus on INV-347 , a compound with a similar numerical identifier and a significant body of publicly available preclinical and early clinical data. INV-347 is an oral, small molecule, next-generation cannabinoid receptor 1 (CB1R) blocker developed by Inversago Pharma, which was acquired by Novo Nordisk. It is crucial to note that as of August 2025, Novo Nordisk has discontinued the development of INV-347 due to its pharmacokinetic profile and portfolio considerations, despite being reported as safe and well-tolerated in a Phase 1 study.

This whitepaper provides an in-depth technical overview of the core data and methodologies associated with the investigation of INV-347's therapeutic potential, primarily in the context of obesity and metabolic disorders.

Introduction to INV-347 and its Mechanism of Action

INV-347 is a peripherally acting antagonist of the cannabinoid CB1 receptor.[1] The activation of the CB1 receptor is known to promote energy storage through mechanisms such as increased food intake and lipogenesis.[2] First-generation CB1 receptor blockers demonstrated therapeutic efficacy in treating obesity and metabolic conditions but were withdrawn due to significant psychiatric side effects, which were attributed to their action on CB1 receptors in the central nervous system. The therapeutic strategy for INV-347 and other next-generation CB1R blockers is to preferentially block peripheral CB1 receptors in tissues like the kidneys, gastrointestinal tract, liver, pancreas, and adipose tissues, thereby minimizing brain penetration and associated adverse effects.[3][4] INV-347 was investigated for its potential to address metabolic dysfunctions associated with obesity.

The CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Upon activation by endocannabinoids, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects downstream signaling pathways, including the regulation of ion channels and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release, appetite, and energy metabolism.[6][5][7] As an antagonist, INV-347 is designed to block these downstream effects.

Preclinical Investigations

The therapeutic potential of INV-347 was evaluated in a diet-induced obesity (DIO) mouse model. This model is widely used to study the interplay between high-fat diets and the development of obesity and associated metabolic disorders.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of INV-347 in diet-induced obese mice.[2]

Table 1: Effects of INV-347 on Body Weight and Food Intake

| Parameter | Vehicle Control | INV-347 (20 mg/kg) | Percentage Change vs. Vehicle | p-value |

| Body Weight Change (at Day 35) | - | -18.8% | - | <0.001 |

| Cumulative Food Intake (at Day 35) | - | -13.9% | - | Significant |

Table 2: Effects of INV-347 on Body Composition and Organ Weight

| Parameter | Baseline | INV-347 (at Week 5) | Percentage Change vs. Baseline |

| Fat Mass | - | - | -26.8% |

| Lean Mass | - | - | -5.8% |

| Liver Weight | Vehicle Control | INV-347 | -37.9% |

Table 3: Effects of INV-347 on Metabolic Biomarkers

| Parameter | Vehicle Control | INV-347 | p-value |

| Serum Leptin (ng/mL) | 38.2 | 21.4 | <0.01 |

Experimental Protocols

-

Animal Model: Male C57BL/6 mice, 6 weeks of age.[2]

-

Diet: Mice were fed a high-fat diet (HFD) containing 60% kcal from fat from 6 to 27 weeks of age.[2] Control animals would typically receive a standard low-fat diet (e.g., 10% kcal from fat).[8][10]

-

Housing: Animals were housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[11] Food and water were provided ad libitum.[11]

-

Acclimation: A period of at least one week for acclimation after shipping is standard practice.[8]

-

Treatment Initiation: At 22 weeks of age, the obese mice were administered either INV-347 or a vehicle control.[2]

-

Dosage and Administration: INV-347 was administered at a dose of 20 mg/kg.[2] While the specific route was not detailed in the summary, oral gavage is a common method for such studies.[9]

-

Duration: The treatment period was 35 days (5 weeks).[2]

-

Monitoring: Body weight and food intake were monitored regularly (e.g., weekly or bi-weekly).[9][11]

-

Body Composition Analysis: Echo-MRI was used to determine fat and lean mass.[2]

-

Terminal Procedures: At the end of the study, animals were sacrificed. Blood samples were collected for biomarker analysis (e.g., serum leptin).[2] Organs such as the liver and various fat pads were harvested and weighed.[2][9] Histological analysis of adipose tissue was also performed.[2]

Clinical Development

INV-347 advanced to early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial

-

Initiation: In January 2024, Novo Nordisk initiated a Phase 1 trial of INV-347.[12]

-

Objectives: The primary objectives of the first-in-human study (INV-CL-108) were to investigate the safety, tolerability, and pharmacokinetics of INV-347.[12][13]

-

Population: The study included participants who were overweight or with obesity.[14]

-

Follow-up: A long-term safety follow-up study (NCT07153172) was also planned for participants from the initial trial, lasting approximately 2 years to monitor for any delayed effects.[1][13]

-

Outcome: The Phase 1 study was completed in May 2025 and found INV-347 to be "safe and well tolerated".[14] However, the development was halted due to its pharmacokinetic profile and strategic portfolio considerations by Novo Nordisk.[14]

Experimental Protocol (Phase 1 First-in-Human Study)

While the detailed protocol for the INV-CL-108 study is not publicly available, a typical Phase 1, first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study would involve the following general steps:

-

Screening: Healthy volunteers or the target patient population (in this case, individuals with overweight or obesity) are screened for eligibility based on inclusion and exclusion criteria.

-

Dosing:

-

SAD Cohorts: Small groups of participants receive a single dose of INV-347 at a specific level. The dose is escalated in subsequent cohorts after a safety review of the previous cohort. A placebo group is included for comparison.

-

MAD Cohorts: After establishing a safe dose range in the SAD part, new cohorts receive multiple doses of INV-347 over a set period (e.g., daily for 7 or 14 days) to assess steady-state pharmacokinetics and safety with repeated administration.

-

-

Pharmacokinetic (PK) Sampling: Blood samples are collected at multiple time points after dosing to measure the concentration of INV-347 and its metabolites over time. This helps determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Safety and Tolerability Monitoring: Participants are closely monitored for any adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

Data Analysis: PK parameters are calculated, and the safety and tolerability profile is summarized for each dose level.

Conclusion

INV-347 demonstrated significant therapeutic potential in preclinical models of diet-induced obesity, showing efficacy in reducing body weight, fat mass, and improving metabolic markers.[2] As a peripherally acting CB1 receptor antagonist, it represented a promising strategy to circumvent the psychiatric side effects that plagued earlier drugs in this class. The compound successfully progressed to a Phase 1 clinical trial, where it was found to be safe and well-tolerated.[14]

However, the therapeutic journey of INV-347 was ultimately halted due to an unfavorable pharmacokinetic profile and broader strategic decisions by the developing company.[14] This case highlights the multifaceted challenges in drug development, where even compounds with a sound mechanism of action and positive early safety data may not proceed due to other critical factors such as pharmacokinetics. The data generated from the investigation of INV-347 nevertheless contributes valuable insights into the potential and the pitfalls of targeting the peripheral CB1 receptor for the treatment of metabolic diseases.

References

- 1. INV-347 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Inversago Pharma’s INV-347 improves metabolic dysfunction in obese mice | BioWorld [bioworld.com]

- 3. inversago.com [inversago.com]

- 4. novonordisk.com [novonordisk.com]

- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Diet-induced obesity mouse model [bio-protocol.org]

- 11. Diet-induced obesity murine model [protocols.io]

- 12. inversago.com [inversago.com]

- 13. INV-347 for Obesity · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Notes and Protocols for ONO-RS-347 in a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that, upon binding to CysLT1R, a G-protein coupled receptor (GPCR), trigger a signaling cascade that contributes to the pathophysiology of asthma and other inflammatory diseases. The activation of CysLT1R, which is coupled to a Gq protein, leads to an increase in intracellular calcium concentrations and the activation of downstream transcription factors such as NF-κB. This results in the expression of pro-inflammatory genes.

Luciferase reporter assays are a robust and sensitive method for studying GPCR signaling pathways.[2] By utilizing a reporter construct containing a luciferase gene under the control of a specific response element (e.g., NF-κB response element), the activation or inhibition of the signaling pathway can be quantified by measuring light output. This application note provides a detailed protocol for using this compound in a luciferase reporter assay to determine its antagonist activity at the CysLT1R.

Signaling Pathway

The binding of leukotriene D4 (LTD4) to CysLT1R initiates a signaling cascade that results in the activation of the transcription factor NF-κB and subsequent expression of target genes. This compound acts as a competitive antagonist, blocking the binding of LTD4 to the receptor and thereby inhibiting this downstream signaling.

References

Application Notes and Protocols for ONO-RS-347 in In Vivo Xenograft Models

Disclaimer: The following application notes and protocols provide a general framework for conducting in vivo xenograft studies. As of the date of this document, there is no publicly available data specifically detailing the use of ONO-RS-347, a leukotriene C4 and D4 antagonist, in cancer xenograft models. The primary characterized activity of this compound is in the context of allergic asthma and hypersensitivity diseases.[1] Therefore, the protocols described below are based on standardized procedures for xenograft studies and should be adapted and validated appropriately by the researcher. The signaling pathway described is based on the known mechanism of cysteinyl leukotriene receptor antagonists.

Introduction

This compound is identified as a potent and orally active antagonist of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] These cysteinyl leukotrienes (CysLTs) are lipid mediators known for their pro-inflammatory roles, primarily in asthma and allergic rhinitis.[2][3] They exert their effects by binding to specific G-protein coupled receptors, CysLT1 and CysLT2.[2][3] While the role of CysLTs has been extensively studied in inflammatory conditions, emerging evidence suggests their involvement in angiogenesis, which could imply a potential, yet unexplored, role in tumor biology.[4]

These application notes provide a generalized protocol for evaluating the efficacy of a compound like this compound in a subcutaneous solid tumor xenograft model.

Signaling Pathway of Cysteinyl Leukotriene Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) signal through the CysLT1 and CysLT2 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades. A primary pathway involves the activation of G-proteins, leading to subsequent intracellular calcium mobilization and the activation of protein kinase C (PKC).[5][6][7] This can ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which are involved in inflammation and cell proliferation.[8] this compound, as an antagonist, would block the binding of LTC4 and LTD4 to these receptors, thereby inhibiting these downstream signaling events.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line Selection: Choose a human cancer cell line appropriate for the research question (e.g., A549 for lung cancer, MCF-7 for breast cancer).

-

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[9]

-